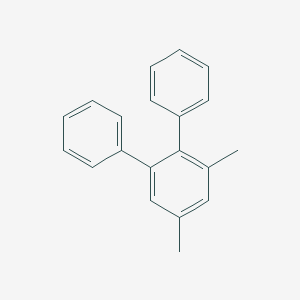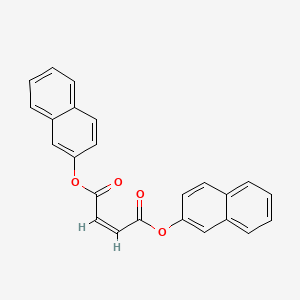
Fumaric acid, bis(2-naphthyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumaric acid, bis(2-naphthyl) ester is an organic compound derived from fumaric acid and 2-naphthol Fumaric acid is a naturally occurring organic acid found in various plants and fungi It is an intermediate in the citric acid cycle, which is essential for cellular respiration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fumaric acid, bis(2-naphthyl) ester can be synthesized through the esterification of fumaric acid with 2-naphthol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together to form the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous feeding of fumaric acid and 2-naphthol into a reactor, along with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed and purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Fumaric acid, bis(2-naphthyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to fumaric acid and 2-naphthol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl groups, leading to the formation of quinones.
Substitution: The ester can participate in substitution reactions, where the naphthyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Fumaric acid and 2-naphthol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Substituted naphthyl esters.
Wissenschaftliche Forschungsanwendungen
Fumaric acid, bis(2-naphthyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of fumaric acid, bis(2-naphthyl) ester involves its interaction with cellular pathways related to oxidative stress and inflammation. The compound is believed to activate the nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage. By activating Nrf2, the compound enhances the expression of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS) in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, widely used in the treatment of multiple sclerosis and psoriasis.
Monoethyl fumarate: A simpler ester of fumaric acid with similar biological activities.
Fumaric acid, bis(2-ethylhexyl) ester: Used in industrial applications as a plasticizer and surfactant.
Uniqueness
Fumaric acid, bis(2-naphthyl) ester is unique due to the presence of the naphthyl groups, which impart distinct chemical and biological properties. The naphthyl groups enhance the compound’s ability to participate in various chemical reactions and may contribute to its potential therapeutic effects.
Eigenschaften
CAS-Nummer |
73839-82-4 |
|---|---|
Molekularformel |
C24H16O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
dinaphthalen-2-yl (Z)-but-2-enedioate |
InChI |
InChI=1S/C24H16O4/c25-23(27-21-11-9-17-5-1-3-7-19(17)15-21)13-14-24(26)28-22-12-10-18-6-2-4-8-20(18)16-22/h1-16H/b14-13- |
InChI-Schlüssel |
OQTWKMMWTVEVPX-YPKPFQOOSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)/C=C\C(=O)OC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C=CC(=O)OC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


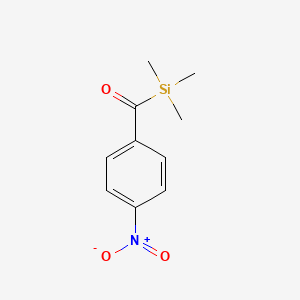
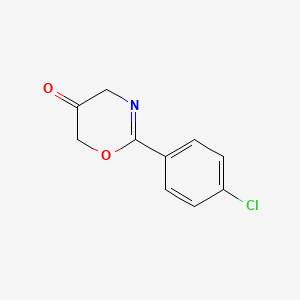
![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
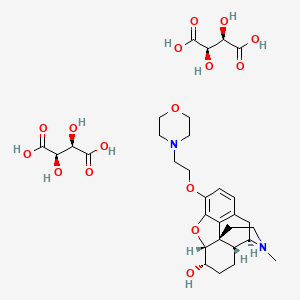
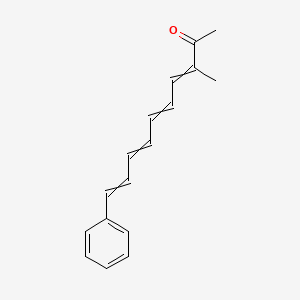

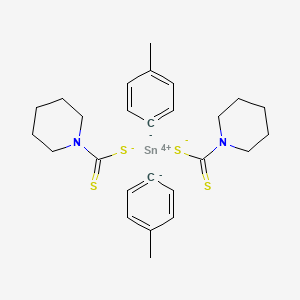
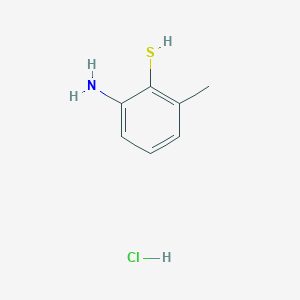



![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
